
MK2a Inhibitor
Overview
Description
MK2a (MAPKAPK2) is a serine/threonine kinase downstream of the p38 mitogen-activated protein kinase (MAPK) pathway, playing a critical role in inflammation, cytokine production, and stress response . MK2a inhibitors are therapeutic candidates for autoimmune diseases (e.g., rheumatoid arthritis), cancer, and viral infections . Non-ATP competitive MK2a inhibitors, such as CMPD1 and compound 25 (from Merck Research Laboratories), bind to regulatory domains or disrupt p38α-MK2a complex formation, offering high selectivity and reduced off-target effects compared to ATP-competitive inhibitors .
Key features of MK2a inhibitors include:
- Non-ATP competitive binding: Targets docking grooves or regulatory helices (e.g., MK2a residues 370–400), avoiding competition with high intracellular ATP concentrations .
- Kinase selectivity: Minimal cross-reactivity with other kinases (e.g., <10% inhibition against 50+ kinases for compound 25) .
- DMPK profiles: Favorable pharmacokinetics, such as oral bioavailability and metabolic stability .
Preparation Methods
CMPD-1 can be synthesized through a series of chemical reactions involving specific reagents and conditions. One common method involves the use of 2’-fluoro-N-(4-hydroxyphenyl)-[1,1’-biphenyl]-4-butanamide as a starting material . The synthetic route typically includes steps such as condensation, reduction, and purification to obtain the final product with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and yield.
Chemical Reactions Analysis
CMPD-1 undergoes various types of chemical reactions, including:
Oxidation: CMPD-1 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert CMPD-1 into reduced forms, altering its chemical properties.
Substitution: CMPD-1 can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CMPD-1 has a wide range of scientific research applications, including:
Chemistry: CMPD-1 is used as a tool compound to study the inhibition of p38 alpha-mediated mitogen-activated protein kinase-2a phosphorylation.
Biology: It is used to investigate the role of p38 alpha in various cellular processes, including inflammation and cell signaling.
Mechanism of Action
CMPD-1 exerts its effects by selectively inhibiting p38 alpha-mediated mitogen-activated protein kinase-2a phosphorylation. This inhibition prevents the phosphorylation of downstream targets, thereby modulating various cellular processes. The molecular targets of CMPD-1 include p38 alpha and mitogen-activated protein kinase-2a, which are involved in pathways related to inflammation, cell growth, and apoptosis .
Comparison with Similar Compounds
Non-ATP Competitive Inhibitors
CMPD1
- Mechanism : Disrupts p38α-MK2a heterodimerization by binding to MK2a’s C-terminal docking domain (residues 369–384), preventing phosphorylation and nuclear export .
- Potency : Ki = 330 nM; reduces CHIKV viral titers by 53–58% in vitro .
- Therapeutic application : Induces G2/M cell cycle arrest and apoptosis in gastric cancer cells by downregulating c-Myc .
Compound 25
- Structure : Derived from a furan-2-carboxamide scaffold with optimized SAR .
- Selectivity : >100-fold selectivity over p38α and other kinases .
- DMPK : High metabolic stability in human liver microsomes (t1/2 > 120 min) .
MK2a Docking Peptide (residues 370–400)
- Function : Competes with full-length MK2a for p38α binding (IC50 = 60 nM), blocking phosphorylation .
- Limitation : Peptide-based inhibitors face challenges in cellular permeability and oral bioavailability .
ATP-Competitive Inhibitors
MK2-IN-1
- Mechanism : Binds to the ATP-binding pocket (IC50 = 1.2 nM) .
- Selectivity : >500-fold selectivity over MK3 and other kinases .
Indole-based Inhibitors
- Structure: Features a 4-amino-6-phenylquinoline core .
- Potency : IC50 = 10–100 nM in enzymatic assays but shows moderate cellular activity due to poor solubility .
Allosteric Inhibitors
BIRB 796 (p38 inhibitor)
- Mechanism : A slow tight-binding inhibitor of p38α, indirectly suppressing MK2a activation by blocking upstream signaling .
- Limitation : Clinical trials halted due to toxicity from broad p38 pathway inhibition .
Structural and Functional Insights
Binding Modes
<sup>†</sup>ΔTm reflects thermal stabilization upon binding .
Selectivity and Off-Target Effects
- Non-ATP inhibitors: Superior selectivity due to targeting unique regulatory domains. For example, compound 25 shows <10% inhibition against 50+ kinases .
- ATP-competitive inhibitors : Broader kinase inhibition (e.g., MK2-IN-1 inhibits FLT3 and JAK2 at higher concentrations) .
Clinical and Preclinical Data
Biological Activity
MK2 (MAPK-activated protein kinase 2) is a critical kinase involved in various cellular processes, including the DNA damage response, inflammation, and cell cycle regulation. The MK2a inhibitor, particularly CMPD1, has garnered attention for its potential therapeutic applications in cancer and viral infections. This article reviews the biological activity of MK2a inhibitors, focusing on their mechanisms of action, efficacy in different contexts, and relevant case studies.
MK2 inhibitors primarily function by preventing the phosphorylation of MK2 and its downstream substrates. CMPD1, a notable non-ATP competitive inhibitor, selectively inhibits MK2 phosphorylation without competing with ATP, which is advantageous in cellular environments where ATP levels are high. This unique mechanism allows for more effective inhibition of MK2's role in various signaling pathways.
Key Mechanisms:
- Cytotoxic Activity : CMPD1 has been shown to induce apoptosis in glioblastoma cells through mechanisms independent of MK2 inhibition. It primarily targets tubulin, leading to mitotic arrest and subsequent cell death .
- Viral Infection Modulation : In the context of chikungunya virus (CHIKV) infection, CMPD1 treatment led to a significant reduction in viral progeny release and improved survival rates in infected animal models. This effect is attributed to the inhibition of actin cytoskeleton remodeling necessary for viral entry and replication .
Efficacy in Cancer Treatment
Research indicates that MK2 inhibitors can enhance the efficacy of chemotherapeutic agents. In p53-deficient tumors, MK2 inhibition has been associated with increased sensitivity to chemotherapy by disrupting the G2/M checkpoint, allowing for greater cell death during treatment .
Case Study: Glioblastoma Cells
A study involving glioblastoma cells demonstrated that while CMPD1 effectively induced G2/M arrest and apoptosis, traditional ATP-competitive MK2 inhibitors did not produce similar effects. The study highlighted the importance of selecting appropriate inhibitors based on their mechanisms when designing therapeutic strategies .
Efficacy Against Viral Infections
The role of MK2 in viral infections has been a focal point for research into new antiviral strategies. Studies have shown that inhibiting MK2 can significantly reduce the replication of viruses such as CHIKV.
Case Study: Chikungunya Virus
In vitro studies revealed that gene silencing of MK2 and MK3 reduced CHIKV progeny release by approximately 58%. Furthermore, treatment with CMPD1 resulted in a 68% reduction in viral infection rates. This underscores the potential of targeting the MK2 pathway as a therapeutic strategy against viral infections .
Data Summary
Q & A
Basic Research Questions
Q. What experimental approaches are used to determine the mechanism of action of MK2a inhibitors in cellular models?
- Methodological Answer : Researchers typically employ kinase activity assays to measure MK2a enzymatic inhibition directly. Phosphoprotein profiling via Western blot or ELISA is used to assess downstream signaling molecules (e.g., HSP27 phosphorylation). Gene silencing (siRNA or CRISPR) validates target specificity, while structural studies (X-ray crystallography or molecular docking) elucidate inhibitor binding motifs. Include controls such as kinase-dead mutants or inactive analogs to confirm on-target effects .
Q. Which assays are considered standard for evaluating the efficacy of MK2a inhibitors in vitro?
- Methodological Answer : Key assays include:
- Biochemical assays : Recombinant MK2a kinase activity measured via radioactive ATP incorporation or fluorescence-based ADP-Glo™ assays.
- Cell-based assays : Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or multiplex assays post-inhibitor treatment.
- Cytotoxicity screening : MTT or CellTiter-Glo® assays to rule off-target effects.
- Dose-response studies : IC50 calculations using non-linear regression models (e.g., GraphPad Prism). Always include positive controls (e.g., known MK2 inhibitors like PF-3644022) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported MK2a inhibitor efficacy across different disease models?
- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to identify variability in experimental conditions (e.g., cell lines, inhibitor concentrations, endpoint assays). Perform meta-analysis to quantify effect sizes and heterogeneity. Replicate conflicting studies using standardized protocols, ensuring consistency in cell culture conditions (e.g., serum concentration, passage number) and inhibitor pharmacokinetics (e.g., solubility, stability). Cross-validate findings with orthogonal methods, such as RNA-seq to confirm pathway modulation .
Q. What are the key challenges in translating this compound findings from in vitro to in vivo models, and how can they be addressed?
- Methodological Answer : Challenges include poor bioavailability, off-target effects, and species-specific kinase activity. Mitigation strategies:
- Pharmacokinetic optimization : Use nanoformulations or prodrugs to enhance solubility.
- Toxicogenomics : RNA-seq or LC-MS/MS to identify off-target pathways in rodent liver/kidney tissues.
- Disease-relevant models : Use transgenic mice with humanized MK2a or patient-derived xenografts (PDX).
- Biomarker validation : Monitor phospho-HSP27 levels in serum via ultrasensitive SIMOA assays .
Q. What cross-validation strategies are recommended to confirm this compound specificity and functional relevance?
- Methodological Answer : Combine:
- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics.
- Genetic knockout (KO) models : Compare inhibitor effects in WT vs. MK2a-KO cells.
- Functional assays : Transwell migration/invasion assays in cancer models or LPS-induced cytokine storms in macrophages.
- Proteomic profiling : TMT-based mass spectrometry to identify inhibitor-dependent phosphoproteome changes .
Q. Data Interpretation & Reporting
Q. How should researchers address variability in this compound dose-response data across replicates?
- Methodological Answer : Apply statistical rigor:
- Outlier detection : Use Grubbs' test or ROUT method (Q=1%).
- Normalization : Express data as fold-change relative to vehicle controls.
- Replicate design : Use ≥3 biological replicates with independent cell passages.
- Error reporting : Present SEM with 95% confidence intervals. For non-linear curve fitting, report R² and Hill slope values. Use tools like Phoenix WinNonlin for pharmacodynamic modeling .
Q. What criteria should guide the selection of this compound concentrations for chronic vs. acute exposure studies?
- Methodological Answer : Base concentrations on:
- IC50 values : Use 1x, 5x, and 10x IC50 for acute (24–72 hr) studies.
- Therapeutic index : For chronic exposure (>7 days), select doses below the CC10 (10% cytotoxicity concentration).
- Clinical relevance : Align with plasma Cmax levels from Phase I trials (if available). Pre-test stability under experimental conditions (e.g., CO2 incubator) using LC-MS .
Q. Experimental Design & Optimization
Q. What controls are essential for ensuring reproducibility in this compound studies?
- Methodological Answer : Include:
- Negative controls : Vehicle (DMSO <0.1%), scrambled siRNA.
- Positive controls : Validated MK2a inhibitors (e.g., CMPD1) or kinase-activating stimuli (e.g., anisomycin).
- Off-target controls : Pan-kinase inhibitors (e.g., staurosporine) to assess selectivity.
- Technical controls : No-template controls in qPCR, isotype controls in flow cytometry. Document lot numbers for critical reagents (antibodies, inhibitors) .
Q. How can researchers optimize this compound treatment duration to balance efficacy and cytotoxicity?
- Methodological Answer : Perform time-course experiments (e.g., 6–72 hr) with parallel assessment of:
Properties
IUPAC Name |
4-[4-(2-fluorophenyl)phenyl]-N-(4-hydroxyphenyl)butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO2/c23-21-6-2-1-5-20(21)17-10-8-16(9-11-17)4-3-7-22(26)24-18-12-14-19(25)15-13-18/h1-2,5-6,8-15,25H,3-4,7H2,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYAQBDIXCVKAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CCCC(=O)NC3=CC=C(C=C3)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464220 | |
Record name | MK2a Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41179-33-3 | |
Record name | MK2a Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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